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molecular formula C14H21F2N B8444154 N-(2,4-difluorobenzyl)-N-heptylamine

N-(2,4-difluorobenzyl)-N-heptylamine

Cat. No. B8444154
M. Wt: 241.32 g/mol
InChI Key: MCXYJTNCVORWJC-UHFFFAOYSA-N
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Patent
US07355069B2

Procedure details

Heptylamine (345.6 mg, 3 mmol) was added into 2,4-difluorobenzaldehyde (440.5 mg, 3.1 mmol) in MeOH (3 ml) and trimethyl orthoformate (2 ml), followed by acetic acid (0.05 ml). The mixture was in microwave oven (Smith Synthesizer) at 150° C. for 10 minutes. DCM (3 ml) was then added and followed borohydride on polymer support (1.2 g, 3 mmol). The mixture was shaken overnight and more of borohydride on polymer support (1.2 g) was added. The mixture was shaken over weekend and then filtered and evaporated. The residue was put on a column ((ISOLUTE®PRS, 10 g) and eluted with MeCN, MeOH and then MeOH(NH3 sat.). 536 mg of oil product was obtained, yield 72%.
Quantity
345.6 mg
Type
reactant
Reaction Step One
Quantity
440.5 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[F:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH:12]=O.C(O)(=O)C.[BH4-]>CO.C(OC)(OC)OC.C(Cl)Cl>[F:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH2:12][NH:8][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
345.6 mg
Type
reactant
Smiles
C(CCCCCC)N
Name
Quantity
440.5 mg
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)F
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(OC)(OC)OC
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken over weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was in microwave oven
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluted with MeCN, MeOH

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(CNCCCCCCC)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 536 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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